3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(5-Amino-1-pentanoyl)pyridine involves complex reactions, such as the direct N-amination of pyridines and subsequent reactions with dimethyl butynedioate or ethyl propiolate to form carboxylic esters and N-oxides. These processes highlight the intricate steps required to synthesize pyridine derivatives, including conditions favoring 1,3-dipolar cycloaddition reactions and the use of specific reagents like O-(4-methylbenzenesulfonyl)hydroxylamine and 3-chloroperbenzoic acid for the synthesis of pyridine N-oxides (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 3-(5-Amino-1-pentanoyl)pyridine showcases features such as hydrogen-bonded dimers and distinct tautomeric forms. X-ray crystallography and NMR spectroscopy are pivotal in elucidating these structures, revealing how specific substitutions on the pyridine ring influence overall molecular configuration and stability (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives, including those similar to 3-(5-Amino-1-pentanoyl)pyridine, involves various reactions such as cycloadditions, N-amination, and transformations under acidic or basic conditions. These reactions demonstrate the compound's versatility and reactivity, which are essential for further modifications and applications in synthetic chemistry (Aggarwal et al., 2009).
Scientific Research Applications
Synthesis and Structural Characterization
The compound 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is involved in various synthetic processes. For example, it's used in the synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, which are studied for their structural characteristics using NMR spectroscopy and other spectral analysis techniques (Aggarwal et al., 2009).
Electrochemical DNA Biosensors
This compound plays a role in the development of electrochemical DNA-based biosensors. These biosensors are used to evaluate chemical compounds interacting with the DNA double helix, particularly in the context of chemotherapeutic applications (Szpakowska et al., 2006).
Antimicrobial Evaluation
Another significant application is in the synthesis and antimicrobial evaluation of derivatives. These derivatives are tested for their antibacterial and antifungal activity properties, contributing to the development of new antimicrobial agents (Elgemeie et al., 2017).
Hemostatic and Neurotransmitter Activity
The compound is used in the synthesis of new derivatives of amino acids modified with a pyridin-2-yl substituent. These derivatives have potential applications due to their hemostatic activity and as neurotransmitters in the treatment of nervous system disorders (Shilin et al., 2019).
Insecticidal Properties
Pyridine derivatives, including 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, have been explored for their insecticidal properties. Research shows that these compounds can be effective against various pests, contributing to the development of new insecticides (Bakhite et al., 2014).
properties
IUPAC Name |
5-amino-1-pyridin-3-ylpentan-1-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-6-2-1-5-10(13)9-4-3-7-12-8-9;;/h3-4,7-8H,1-2,5-6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLPKFRYMIEKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596640 | |
Record name | 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride | |
CAS RN |
178758-80-0 | |
Record name | 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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